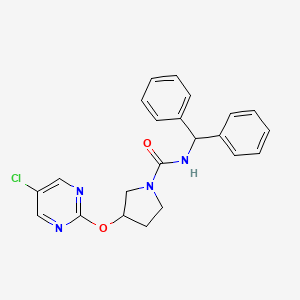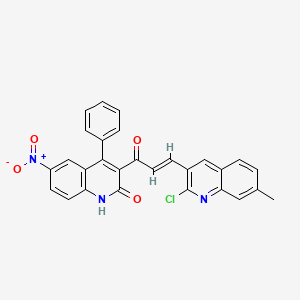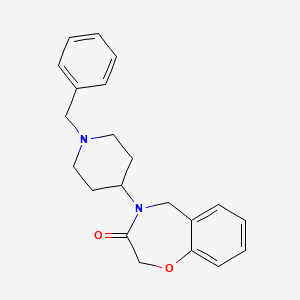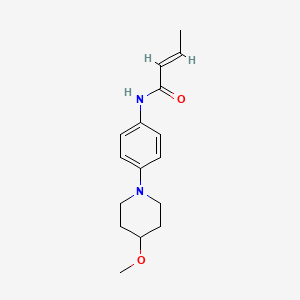
(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide is an organic compound that belongs to the class of amides It features a piperidine ring substituted with a methoxy group and a phenyl ring, connected to a but-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-methoxypiperidine, is synthesized through the methylation of piperidine using methanol and a suitable catalyst.
Coupling with Phenyl Ring: The 4-methoxypiperidine is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a base such as sodium hydride.
Formation of the But-2-enamide Moiety: The final step involves the formation of the but-2-enamide moiety through a condensation reaction between the phenyl-piperidine intermediate and but-2-enoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the double bond in the but-2-enamide moiety, converting it to a saturated amide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed:
Hydroxylated derivatives: from oxidation.
Saturated amides: from reduction.
Substituted piperidine derivatives: from nucleophilic substitution.
科学的研究の応用
(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring the interaction of piperidine derivatives with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the phenyl group contribute to the compound’s binding affinity and specificity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s interaction with its target. The but-2-enamide moiety may play a role in modulating the compound’s overall conformation and activity.
類似化合物との比較
- 4-methoxypiperidine
- N-phenylpiperidine
- N-(4-methoxyphenyl)piperidine
特性
IUPAC Name |
(E)-N-[4-(4-methoxypiperidin-1-yl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-16(19)17-13-5-7-14(8-6-13)18-11-9-15(20-2)10-12-18/h3-8,15H,9-12H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVWMJRXXAUQY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2503839.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2503840.png)
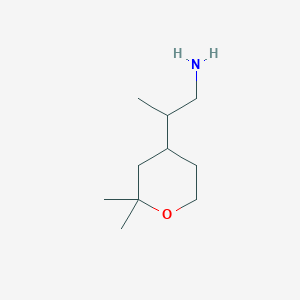
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)
![1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2503845.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2503846.png)
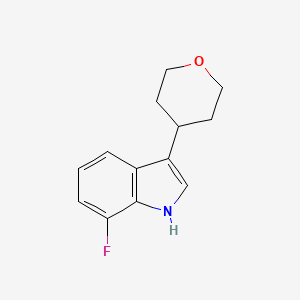
![5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2503849.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide](/img/structure/B2503855.png)
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)
![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)
